S186

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

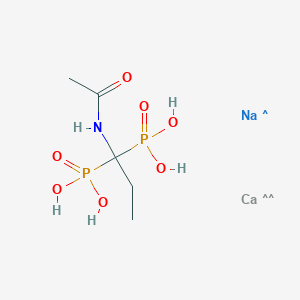

InChI |

InChI=1S/C5H13NO7P2.Ca.Na/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTHTLCSASTWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O.[Na].[Ca] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13CaNNaO7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Serine Phosphorylation in the DNA Damage Response: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

A prompt and accurate DNA Damage Response (DDR) is fundamental for the maintenance of genomic integrity and the prevention of diseases such as cancer.[1][2] The DDR is a complex signaling network that detects DNA lesions, activates cell cycle checkpoints, and initiates DNA repair.[3][4] A key event in the DDR is the phosphorylation of specific serine residues on proteins, which acts as a molecular switch to recruit downstream factors and amplify the damage signal. While the specific phosphorylation site "S186" is not prominently documented in the context of the DNA Damage Response in widely available literature, this guide will delve into the core principles of serine phosphorylation in the DDR, using the well-characterized phosphorylation of histone H2A.X at Serine 139 (producing γH2AX) as a prime exemplar of this critical process.[1][5] Understanding the mechanisms surrounding such phosphorylation events is crucial for developing novel therapeutic strategies that target the DDR.[6][7]

The γH2AX-Mediated DNA Damage Response Cascade

Upon the induction of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage, a cascade of events is initiated, leading to the phosphorylation of H2A.X at Serine 139.[1][5] This modification, termed γH2AX, serves as a beacon, marking the sites of DNA damage and initiating the recruitment of a host of DDR proteins.[5]

The primary kinases responsible for H2A.X phosphorylation are members of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, namely Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent Protein Kinase (DNA-PK).[1][8] ATM is primarily activated by DSBs, while ATR responds to single-stranded DNA, which can arise from replication stress or the processing of DSBs.[6] DNA-PK is also activated by DSBs and plays a key role in the non-homologous end joining (NHEJ) repair pathway.[1]

The formation of γH2AX foci provides a docking platform for various mediator and effector proteins, which in turn amplify the DDR signal and facilitate DNA repair and cell cycle arrest.[5] This intricate signaling network ensures that the cell does not progress through the cell cycle with damaged DNA, which could otherwise lead to genomic instability and potentially tumorigenesis.[2][9]

Signaling Pathway of γH2AX Formation and Function

Caption: Simplified signaling pathway of γH2AX-mediated DNA damage response.

Quantitative Analysis of the γH2AX Response

The formation and resolution of γH2AX foci are dynamic processes that can be quantified to assess the extent of DNA damage and the efficiency of DNA repair.

| Parameter | Typical Value/Range | Cell Type/Condition | Significance |

| Time to γH2AX foci formation | 1-3 minutes post-damage | Mammalian cells (ionizing radiation) | Rapid initial response to DNA breaks |

| Peak γH2AX foci number | 10-30 foci per Gy of IR | Human fibroblasts | Proportional to the dose of DNA damaging agent |

| Time to γH2AX foci resolution | 2-24 hours post-damage | Varies by cell type and repair capacity | Indicates the kinetics of DNA repair |

| γH2AX signal intensity | >10-fold increase over background | HeLa cells (doxorubicin treatment) | Reflects the extent of kinase activation |

| Percentage of γH2AX positive cells | >90% | Cancer cell lines (etoposide treatment) | Marker of widespread DNA damage and cell cycle arrest |

Key Experimental Protocols

Immunofluorescence Staining for γH2AX Foci

This method is used to visualize and quantify γH2AX foci within individual cells.

Methodology:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with a DNA damaging agent (e.g., ionizing radiation, etoposide). Include an untreated control.

-

Fixation: At desired time points, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX (e.g., anti-phospho-histone H2A.X Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

Experimental Workflow for γH2AX Foci Detection

Caption: Workflow for the detection of γH2AX foci by immunofluorescence.

Western Blotting for Total γH2AX Levels

This technique is used to measure the overall levels of γH2AX in a cell population.

Methodology:

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against γH2AX overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total H2A.X or a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of γH2AX.

Conclusion and Future Directions

The phosphorylation of serine residues, exemplified by H2A.X at Serine 139, is a cornerstone of the DNA Damage Response. The formation of γH2AX serves as a robust biomarker for DNA double-strand breaks and a critical platform for the recruitment of DNA repair and signaling proteins. The methodologies outlined in this guide provide a framework for investigating the intricacies of this and other phosphorylation events in the DDR. For drug development professionals, targeting the kinases that mediate these phosphorylation events or the proteins that recognize these modified residues represents a promising avenue for the development of novel anti-cancer therapies, particularly in combination with DNA damaging agents.[6][10] Further research into the specific roles of various phosphorylation sites within the DDR will undoubtedly uncover new therapeutic vulnerabilities and enhance our understanding of genome maintenance.

References

- 1. mdpi.com [mdpi.com]

- 2. Cell cycle control, checkpoint mechanisms, and genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle checkpoint - Wikipedia [en.wikipedia.org]

- 4. DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death [mdpi.com]

- 7. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 8. Proteins from the DNA Damage Response: Regulation, Dysfunction, and Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Modulating the DNA damage response: The role of cell cycle checkpoint inhibitors - ecancer [ecancer.org]

An In-depth Technical Guide to Identifying Kinases for S186 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key considerations for identifying and characterizing protein kinases responsible for the phosphorylation of serine residue 186 (S186). Understanding the specific kinases that target this site is crucial for elucidating signaling pathways and developing targeted therapeutics. This document outlines experimental approaches, data interpretation, and provides detailed protocols for core techniques.

Introduction to this compound Phosphorylation

Phosphorylation, a ubiquitous post-translational modification, plays a pivotal role in regulating a vast array of cellular processes. The addition of a phosphate (B84403) group to a specific amino acid residue, such as serine, can dramatically alter a protein's function, localization, and interaction with other molecules. Serine 186 (this compound) has emerged as a significant phosphorylation site in several key regulatory proteins, influencing their activity and downstream signaling events.

One of the most well-characterized examples of this compound phosphorylation is in Salt Inducible Kinase 1 (SIK1) , a member of the AMP-activated protein kinase (AMPK) family. In SIK1, this compound is an autophosphorylation site located in the activation loop, and its phosphorylation is essential for the kinase's sustained activity. This event is intricately regulated by upstream kinases, highlighting a hierarchical signaling cascade.

Known Proteins with this compound Phosphorylation and Their Kinases

While SIK1 is a prominent example, other proteins are also known to be phosphorylated at this compound. Identifying the specific kinases responsible for these modifications is an active area of research. The following table summarizes known and potential this compound phosphorylation events and the kinases implicated.

| Protein | Organism | Kinase(s) | Functional Consequence of this compound Phosphorylation |

| Salt Inducible Kinase 1 (SIK1) | Human, Mouse, Rat | SIK1 (autophosphorylation), potentially influenced by LKB1 and GSK-3β | Essential for sustained kinase activity[1] |

| Cyclin-dependent kinase 9 (Cdk9) | Human | Unknown | Phosphorylation of the T-loop, which includes Threonine-186, is critical for its kinase function in regulating transcription. While the primary focus is on T186, the surrounding serine residues can also be phosphorylated. |

| Calcium/calmodulin-dependent protein kinase type 1D (CAMK1D) | Human | Autophosphorylation | Part of the activation segment, phosphorylation contributes to kinase activation. |

| MAP kinase-activated protein kinase 3 (MAPKAPK3) | Human | p38 MAPK | Phosphorylation in the activation loop is required for its activation. |

| Ribosomal protein S6 kinase alpha-3 (RPS6KA3) | Human | ERK1/2 | Contributes to the regulation of cell growth and proliferation. |

This table is a representative sample and not exhaustive. Further research is ongoing to identify more this compound phosphorylation sites and their corresponding kinases.

Signaling Pathways Involving this compound Phosphorylation

The regulation of this compound phosphorylation often occurs within complex signaling networks. Understanding these pathways is critical for contextualizing the role of the identified kinase.

The LKB1-SIK1 Signaling Pathway

The liver kinase B1 (LKB1) is a master upstream kinase that phosphorylates and activates SIK1. This activation is a prerequisite for the subsequent autophosphorylation of SIK1 at this compound, which sustains its catalytic activity. Glycogen synthase kinase-3 beta (GSK-3β) has also been suggested to play a role in this pathway, potentially by priming SIK1 for LKB1-mediated activation.

Experimental Protocols for Identifying this compound Kinases

A multi-pronged approach is often necessary to confidently identify the kinase responsible for phosphorylating a specific this compound site. This typically involves a combination of in vitro and in vivo techniques.

In Vitro Kinase Assay

This is a direct method to determine if a candidate kinase can phosphorylate a substrate containing the this compound residue.

Objective: To test the ability of a purified kinase to phosphorylate a specific this compound-containing substrate in a controlled environment.

Materials:

-

Purified, active candidate kinase.

-

Purified substrate protein or a synthetic peptide containing the this compound residue.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled ATP for mass spectrometry-based detection).

-

SDS-PAGE equipment.

-

Autoradiography film or phosphorimager (for radiolabeled assays).

-

Mass spectrometer (for non-radiolabeled assays).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the substrate (protein or peptide), and the candidate kinase.

-

Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 100-200 µM. If using radiolabeled ATP, include a small amount of [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes. The optimal time may need to be determined empirically.

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Separation: Separate the reaction products by SDS-PAGE.

-

Detection:

-

Radiolabeled: Dry the gel and expose it to autoradiography film or a phosphorimager to detect the incorporation of ³²P into the substrate.

-

Non-radiolabeled: Excise the band corresponding to the substrate from the gel and proceed with in-gel digestion and mass spectrometry analysis to confirm phosphorylation at this compound.

-

Workflow Diagram:

Mass Spectrometry-Based Phosphoproteomics

This powerful technique allows for the unbiased identification and quantification of phosphorylation sites, including this compound, from complex biological samples.

Objective: To identify changes in this compound phosphorylation in response to cellular perturbations and to potentially identify co-regulated kinases.

Materials:

-

Cell or tissue lysates.

-

Protease for digestion (e.g., trypsin).

-

Phosphopeptide enrichment materials (e.g., Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads).

-

High-resolution mass spectrometer (e.g., Orbitrap).

-

Data analysis software (e.g., MaxQuant, Proteome Discoverer).

Procedure:

-

Protein Extraction and Digestion: Lyse cells or tissues to extract proteins. Reduce, alkylate, and digest the proteins into peptides using trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using TiO₂ or IMAC.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and provide information about their sequence and the location of the phosphate group.

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the phosphopeptides and pinpoint the exact site of phosphorylation (e.g., this compound). Quantitative analysis can be performed using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification.

Workflow Diagram:

Site-Directed Mutagenesis

To confirm the functional importance of this compound phosphorylation, this residue can be mutated to a non-phosphorylatable amino acid (e.g., alanine) or a phosphomimetic residue (e.g., aspartate or glutamate).

Objective: To assess the functional consequence of preventing or mimicking this compound phosphorylation.

Procedure:

-

Primer Design: Design primers containing the desired mutation (e.g., Serine to Alanine: S186A; Serine to Aspartate: S186D).

-

PCR Mutagenesis: Use a high-fidelity DNA polymerase to amplify the plasmid containing the gene of interest with the mutagenic primers.

-

Template Removal: Digest the parental, non-mutated plasmid using the DpnI restriction enzyme, which specifically cleaves methylated DNA.

-

Transformation: Transform the mutated plasmid into competent E. coli cells.

-

Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.

-

Functional Assays: Express the wild-type and mutant proteins in a suitable cell system and perform functional assays to assess the impact of the mutation on protein activity, localization, or protein-protein interactions.

Data Presentation and Interpretation

Quantitative data from phosphoproteomics experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Quantitative Phosphoproteomics Data for this compound

| Protein | Condition 1 (Control) | Condition 2 (Stimulated) | Fold Change (log2) | p-value |

| SIK1 | 1.00 | 3.50 | 1.81 | 0.005 |

| Protein X | 1.00 | 0.45 | -1.15 | 0.021 |

| Protein Y | 1.00 | 1.10 | 0.14 | 0.650 |

Data are presented as relative abundance of this compound phosphorylation normalized to the control condition.

Conclusion

Identifying the kinases responsible for this compound phosphorylation is a critical step in understanding the regulation of various cellular processes. The combination of in vitro kinase assays, mass spectrometry-based phosphoproteomics, and site-directed mutagenesis provides a powerful toolkit for researchers in both academia and industry. This guide offers a foundational framework for designing and executing experiments aimed at elucidating the kinases that target this important regulatory site, ultimately paving the way for novel therapeutic interventions.

References

Phosphatases Targeting pT186 of CDK9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible phosphorylation is a cornerstone of cellular signaling, meticulously controlled by the interplay of protein kinases and phosphatases. The phosphorylation of Cyclin-Dependent Kinase 9 (CDK9) at Threonine 186 (pT186) is a critical regulatory event in transcriptional elongation. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9's activity is pivotal for the expression of a vast number of protein-coding genes and is a key factor in the life cycle of viruses such as HIV-1. The removal of the phosphate (B84403) group from T186 by specific protein phosphatases serves as a crucial "off-switch," modulating CDK9's kinase activity and its interaction with regulatory partners. This technical guide provides an in-depth overview of the primary phosphatases targeting pT186 of CDK9, the associated signaling pathways, and detailed experimental protocols for their investigation.

Key Phosphatases Targeting pT186 of CDK9

Current research has identified two primary serine/threonine phosphatases responsible for the dephosphorylation of pT186 on CDK9: Protein Phosphatase 1 (PP1) and Protein Phosphatase, Magnesium-dependent, 1A (PPM1A).

-

Protein Phosphatase 1 (PP1): A major eukaryotic serine/threonine phosphatase, PP1 is involved in a myriad of cellular processes. It has been demonstrated to dephosphorylate CDK9 at T186, playing a significant role in the regulation of HIV-1 transcription.[1] The interaction between PP1 and CDK9 can be influenced by viral proteins, such as the HIV-1 Tat protein, which can recruit PP1 to the P-TEFb complex.[1]

-

Protein Phosphatase, Magnesium-dependent, 1A (PPM1A): Also known as PP2Cα, PPM1A is a member of the PP2C family of phosphatases. It has been identified as a key regulator of CDK9 pT186, and its overexpression leads to a significant reduction in the phosphorylation of this site.[2] PPM1A's activity is crucial for maintaining low levels of active P-TEFb in resting cells.[2]

Signaling Pathways Involving pT186-CDK9 Dephosphorylation

The phosphorylation status of T186 in the T-loop of CDK9 is a central checkpoint in the regulation of transcriptional elongation. Dephosphorylation by PP1 and PPM1A has profound effects on the P-TEFb complex and its function, particularly in the context of HIV-1 gene expression.

The P-TEFb complex, composed of CDK9 and a cyclin partner (typically Cyclin T1), exists in two main states: an active, free form and an inactive form sequestered in the 7SK small nuclear ribonucleoprotein (snRNP) complex. Phosphorylation of T186 is required for CDK9's kinase activity and its association with the 7SK snRNP. Dephosphorylation of pT186 by PP1 or PPM1A facilitates the dissociation of P-TEFb from the 7SK snRNP, making it available for recruitment to promoter-proximal paused RNA Polymerase II (RNAP II).[1]

In the context of HIV-1 transcription, the viral Tat protein recruits the active P-TEFb complex to the trans-activation response (TAR) RNA element. This recruitment is essential for the phosphorylation of the C-terminal domain (CTD) of RNAP II and other negative elongation factors, leading to productive transcription of the viral genome. The dephosphorylation of pT186 by PP1 and PPM1A acts as a negative regulatory mechanism, controlling the pool of active P-TEFb available for Tat-mediated transactivation.[1][2]

Quantitative Data on pT186-CDK9 Dephosphorylation

While detailed kinetic parameters such as Km and kcat for the dephosphorylation of pT186-CDK9 by PP1 and PPM1A are not extensively reported in the literature, semi-quantitative data from in vitro and in vivo experiments demonstrate their activity.

Table 1: Summary of In Vitro Dephosphorylation of pT186-CDK9

| Phosphatase | Substrate | Assay Conditions | Outcome | Reference |

| PP1 | 32P-labeled CDK9/Cyclin T1 from cells | 30°C for 30 min | Efficient dephosphorylation | [1] |

| PPM1A | Immunoprecipitated HA-CDK9 | 30°C for 30 min | Direct dephosphorylation of T186 | [2] |

| PPM1B | Immunoprecipitated HA-CDK9 | 30°C for 30 min | Efficient dephosphorylation only after 7SK RNA depletion | [2] |

Table 2: Summary of In Vivo Effects on pT186-CDK9 Phosphorylation

| Condition | Cell Type | Outcome | Reference |

| Overexpression of PPM1A | HeLa cells | Greatly reduced CDK9 T-loop phosphorylation | [2] |

| shRNA depletion of PPM1A | HeLa cells | Increased CDK9 T-loop phosphorylation | [2] |

| Inhibition of PP1 | Cultured cells | Increased CDK9 T186 phosphorylation | [1] |

Experimental Protocols

In Vitro Dephosphorylation Assay for pT186-CDK9

This protocol describes a method to assess the direct dephosphorylation of pT186-CDK9 by a purified phosphatase in vitro.

Materials:

-

Purified active CDK9/Cyclin T1 complex

-

Purified active PP1 or PPM1A

-

Kinase buffer (e.g., 50 mM HEPES pH 7.9, 10 mM MgCl2, 6 mM EGTA, 2.5 mM DTT)

-

ATP (with [γ-32P]ATP for radioactive detection if desired)

-

Phosphatase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35; for PPM1A, include 10 mM MgCl2)

-

SDS-PAGE sample buffer

-

Anti-pT186-CDK9 antibody

-

Anti-total-CDK9 antibody

-

Secondary antibodies and detection reagents for Western blotting

Procedure:

-

Phosphorylation of CDK9:

-

Incubate purified CDK9/Cyclin T1 with ATP in kinase buffer for 30-60 minutes at 30°C to achieve phosphorylation at T186. If using radioactive labeling, include [γ-32P]ATP.

-

To stop the kinase reaction, add EDTA to a final concentration of 10 mM.

-

-

Dephosphorylation Reaction:

-

To the phosphorylated CDK9 substrate, add the purified phosphatase (PP1 or PPM1A) in phosphatase buffer.

-

Incubate for various time points (e.g., 0, 10, 20, 30 minutes) at 30°C. Include a no-phosphatase control.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blot analysis using an anti-pT186-CDK9 antibody to detect the dephosphorylation of T186.

-

Probe a separate blot or strip the membrane and re-probe with an anti-total-CDK9 antibody to ensure equal loading.

-

If using radioactive labeling, expose the gel or membrane to a phosphor screen and quantify the radioactivity.

-

Co-Immunoprecipitation (Co-IP) of Endogenous Phosphatase and CDK9

This protocol is designed to demonstrate the in vivo interaction between a phosphatase (PP1 or PPM1A) and CDK9 in a cellular context.

Materials:

-

Cultured cells (e.g., HeLa or 293T)

-

Ice-cold PBS

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors

-

Anti-CDK9 antibody or anti-PP1/PPM1A antibody for immunoprecipitation

-

Normal IgG from the same species as the IP antibody (negative control)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

Wash buffer (e.g., lysis buffer with a lower concentration of detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blot detection (anti-CDK9, anti-PP1, anti-PPM1A)

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing:

-

Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CDK9) or a control IgG overnight at 4°C with gentle rotation.

-

-

Capture of Immune Complexes:

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and perform Western blot analysis.

-

If immunoprecipitating with an anti-CDK9 antibody, probe the membrane with anti-PP1 and anti-PPM1A antibodies to detect the interaction.

-

Conversely, if immunoprecipitating with an anti-phosphatase antibody, probe with an anti-CDK9 antibody.

-

Include lanes with the input lysate to confirm the presence of all proteins of interest.

-

Conclusion

The dephosphorylation of pT186 on CDK9 by PP1 and PPM1A is a critical regulatory mechanism that fine-tunes the activity of the P-TEFb complex, thereby controlling transcriptional elongation. Understanding the intricacies of this process is vital for researchers in the fields of gene regulation, virology, and cancer biology. The experimental protocols provided in this guide offer a robust framework for investigating the roles of these phosphatases and their interactions with CDK9. Further research, particularly in quantifying the kinetics of these dephosphorylation events, will be instrumental in developing novel therapeutic strategies that target the CDK9 signaling axis for the treatment of various diseases.

References

The Impact of S186 Mutations on Protein Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single amino acid substitutions can profoundly impact protein stability, leading to altered function, aggregation, or degradation. Understanding the specific effects of these mutations is critical for basic research, disease diagnostics, and the rational design of protein-based therapeutics. This in-depth technical guide focuses on the S186 mutation and its documented effects on the stability of two distinct proteins: the hemagglutinin (HA) protein of the influenza A (H1N1)pdm09 virus and the visual pigment protein, rhodopsin.

This guide provides a comprehensive overview of the experimental findings, quantitative data on stability changes, and detailed protocols for the key experiments cited. It is designed to be a valuable resource for researchers investigating protein structure-function relationships and for professionals involved in drug development targeting these or similar proteins.

Section 1: S186P Mutation in Influenza A (H1N1)pdm09 Hemagglutinin

The S186P (Serine to Proline at position 186) mutation in the hemagglutinin (HA) protein of the pandemic 2009 H1N1 influenza virus has been identified as a key substitution affecting the virus's interaction with host cells. While direct quantitative data on the thermodynamic stability (e.g., Gibbs free energy change, ΔΔG, or melting temperature, Tm) of the S186P mutant is not extensively reported in the literature, its significant impact on a related functional parameter, receptor-binding avidity, has been well-documented. Increased receptor-binding avidity can contribute to the virus's fitness and ability to escape antibody neutralization.[1]

Data Presentation: Receptor-Binding Avidity

The effect of the S186P mutation on the receptor-binding properties of the H1N1 HA protein has been assessed using solid-phase binding assays and hemagglutination assays. These assays measure the strength of the interaction between the HA protein and sialic acid receptors on host cells.

| Protein Variant | Receptor-Binding Assay | Relative Binding Avidity | Reference |

| Wild-Type (this compound) | Solid-Phase Fetuin Binding | Baseline | [2] |

| S186P Mutant | Solid-Phase Fetuin Binding | Increased | [2] |

| Wild-Type (this compound) | Hemagglutination (human erythrocytes) | Baseline | [2] |

| S186P Mutant | Hemagglutination (human erythrocytes) | Increased | [2] |

Note: The studies often present this data graphically as optical density at 450 nm for fetuin binding or as hemagglutination titers. The table provides a qualitative summary of these findings.

Experimental Protocols

This protocol outlines the general steps for introducing the S186P mutation into an HA expression plasmid using PCR-based site-directed mutagenesis.

Principle: A pair of complementary mutagenic primers containing the desired nucleotide change is used to amplify the entire plasmid. The parental, methylated DNA is then digested by the DpnI enzyme, leaving the newly synthesized, mutated plasmid.

Materials:

-

High-fidelity DNA polymerase (e.g., Phusion, PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α, XL1-Blue)

-

HA expression plasmid (e.g., in pCMV or similar vector)

-

Mutagenic primers for S186P

Primer Design:

-

Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

-

The desired mutation should be in the center of the primer.

-

Primers should have a minimum GC content of 40% and terminate in a G or C.

Procedure:

-

PCR Amplification:

-

Set up a PCR reaction containing the HA plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform thermal cycling, typically for 16-18 cycles, to amplify the mutated plasmid.[3]

-

-

DpnI Digestion:

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on selective agar (B569324) plates (e.g., containing ampicillin) and incubate overnight at 37°C.[4]

-

-

Verification:

-

Isolate plasmid DNA from the resulting colonies.

-

Verify the presence of the S186P mutation by DNA sequencing.

-

This protocol describes the expression of soluble, trimeric HA ectodomains in mammalian cells and subsequent purification.

Principle: The ectodomain of the HA gene, fused to a trimerization domain (e.g., GCN4 or Foldon) and a purification tag (e.g., His-tag), is cloned into a mammalian expression vector. The protein is then transiently or stably expressed in a suitable cell line (e.g., HEK293) and purified from the cell culture supernatant.

Materials:

-

HEK293 cells (or other suitable mammalian cell line)

-

Mammalian expression vector containing the modified HA gene

-

Transfection reagent (e.g., PEI, Lipofectamine)

-

Cell culture medium and supplements

-

Ni-NTA affinity chromatography column

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Transfection:

-

Transfect HEK293 cells with the HA expression plasmid.

-

Culture the cells for 4-6 days to allow for protein expression and secretion into the medium.

-

-

Harvesting:

-

Collect the cell culture supernatant containing the secreted HA protein.

-

Clarify the supernatant by centrifugation to remove cells and debris.

-

-

Affinity Chromatography:

-

Load the clarified supernatant onto a Ni-NTA column.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the His-tagged HA protein using an imidazole (B134444) gradient.

-

-

Size-Exclusion Chromatography:

-

Further purify the eluted HA protein by SEC to separate trimeric HA from aggregates and monomers.[6]

-

-

Quality Control:

-

Assess the purity and integrity of the purified HA protein by SDS-PAGE and Western blotting.

-

This assay quantifies the binding of recombinant HA to a sialic acid-containing glycoprotein, fetuin, immobilized on a microtiter plate.

Principle: Fetuin is coated onto the wells of an ELISA plate. The recombinant HA protein is then added and its binding is detected using an antibody against the purification tag, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a colorimetric signal.

Materials:

-

Fetuin

-

High-binding 96-well ELISA plates

-

Purified wild-type and S186P mutant HA proteins

-

Primary antibody (e.g., anti-His tag antibody)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with fetuin overnight at 4°C.[2]

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

-

HA Binding:

-

Add serial dilutions of the wild-type and S186P mutant HA proteins to the wells and incubate.[2]

-

-

Antibody Incubation:

-

Wash the plate and add the primary antibody.

-

After incubation and washing, add the HRP-conjugated secondary antibody.

-

-

Detection:

-

Wash the plate and add the TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.[2]

-

-

Data Analysis:

-

Plot the absorbance values against the HA concentration to generate binding curves. The avidity is reflected in the steepness and saturation level of the curve.

-

Signaling Pathways and Logical Relationships

The S186P mutation in influenza HA is part of the virus's evolutionary strategy to adapt to the host and evade the immune system. The increased receptor-binding avidity can have downstream consequences for viral entry and antibody neutralization.

Figure 1. Logical relationship of the S186P mutation's effect on viral fitness.

Section 2: S186W Mutation in Rhodopsin

The S186W (Serine to Tryptophan at position 186) mutation in rhodopsin is associated with the inherited retinal degenerative disease, retinitis pigmentosa (RP).[7] This mutation significantly destabilizes the protein, leading to increased "dark noise" and contributing to the pathology of the disease.[7][8]

Data Presentation: Thermal Stability

The stability of the S186W rhodopsin mutant has been quantitatively assessed by measuring the kinetics of its thermal decay. This involves monitoring the rates of two key processes: the thermal isomerization of the 11-cis-retinal (B22103) chromophore and the hydrolysis of the Schiff base linkage that connects the chromophore to the opsin protein.

| Protein Variant | Temperature (°C) | Rate of Thermal Isomerization (kisob) (min-1) | Rate of Schiff Base Hydrolysis (khydC) (min-1) | Reference |

| Wild-Type (this compound) | 55 | 0.0039 ± 0.0003 | 0.0033 ± 0.0003 | [7] |

| S186W Mutant | 55 | 0.024 ± 0.002 | 0.015 ± 0.001 | [7] |

| Wild-Type (this compound) | 37 | Not readily measurable | Not readily measurable | [7] |

| S186W Mutant | 37 | 0.00051 ± 0.00004 | 0.00018 ± 0.00001 | [7] |

These rates are significantly higher for the S186W mutant, indicating a dramatic decrease in thermal stability compared to the wild-type protein.[7]

Experimental Protocols

This protocol describes the introduction of the S186W mutation into a bovine opsin gene within an expression vector.

Principle: Similar to the HA mutagenesis, this protocol uses oligonucleotide-directed mutagenesis to introduce the specific point mutation into the rhodopsin gene.

Materials:

-

Bovine opsin gene in an expression vector (e.g., pMT4, pACMV-tetO)[7]

-

Mutagenic primers for S186W

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Mutagenesis PCR:

-

Perform PCR using the opsin expression vector as a template and the S186W mutagenic primers.

-

-

DpnI Digestion and Transformation:

-

Digest the parental plasmid with DpnI and transform the mutated plasmid into E. coli.

-

-

Subcloning (if necessary):

-

The mutated opsin gene can be subcloned into a different expression vector, such as pACMV-tetO, using appropriate restriction sites (e.g., KpnI/NotI).[7]

-

-

Sequence Verification:

-

Confirm the S186W mutation by DNA sequencing.

-

This protocol details the stable expression of rhodopsin mutants in Human Embryonic Kidney (HEK) 293 cells and their subsequent purification.

Principle: HEK293 cells are stably transfected with the expression vector containing the mutant opsin gene. The opsin protein is expressed and then regenerated into the light-sensitive rhodopsin pigment by the addition of 11-cis-retinal. The protein is then solubilized from the cell membranes and purified by immunoaffinity chromatography.

Materials:

-

HEK293 cells

-

Stable expression vector with the S186W opsin gene

-

Transfection reagent (e.g., Lipofectamine)

-

Selection antibiotic (e.g., Geneticin)

-

11-cis-retinal

-

Detergent for solubilization (e.g., n-dodecyl-β-D-maltoside, DDM)

-

Immunoaffinity chromatography resin (e.g., 1D4 antibody-coupled resin)

-

Elution peptide

Procedure:

-

Stable Cell Line Generation:

-

Transfect HEK293 cells with the S186W opsin expression plasmid.

-

Select for stably transfected cells using an appropriate antibiotic.[7]

-

-

Protein Expression and Regeneration:

-

Culture the stable cell line to a high density.

-

Harvest the cells and regenerate the opsin to rhodopsin by incubating with 11-cis-retinal in the dark.

-

-

Solubilization:

-

Resuspend the cells in a buffer containing a mild detergent (e.g., 1% DDM) to solubilize the membrane-bound rhodopsin.

-

-

Immunoaffinity Chromatography:

-

Load the solubilized protein onto an immunoaffinity column (e.g., coupled with the 1D4 antibody which recognizes the C-terminus of rhodopsin).

-

Wash the column extensively to remove unbound proteins.

-

Elute the purified rhodopsin by competing with a peptide corresponding to the 1D4 epitope.

-

-

Concentration and Quality Control:

-

Concentrate the purified protein.

-

Assess the purity and concentration by SDS-PAGE and UV-Visible spectroscopy (measuring the absorbance at 280 nm and ~500 nm).

-

This assay measures the rate of thermal decay of purified rhodopsin by monitoring changes in its UV-Visible absorption spectrum over time at an elevated temperature.

Principle: The thermal decay of rhodopsin involves the loss of its characteristic absorbance at ~500 nm as the 11-cis-retinal chromophore either isomerizes to all-trans-retinal (B13868) or is hydrolyzed from the opsin. These processes are accelerated at higher temperatures and are indicative of the protein's thermal stability.

Materials:

-

Purified wild-type and S186W rhodopsin

-

UV-Visible spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Dilute the purified rhodopsin to a suitable concentration in a buffer.

-

-

Spectroscopic Measurement:

-

Data Analysis:

-

Normalize the spectra to the absorbance at 280 nm to correct for any evaporation.

-

Plot the normalized absorbance at 500 nm as a function of time.

-

Fit the decay curve to an exponential function to determine the rate of thermal decay.[7]

-

Signaling Pathways and Logical Relationships

The S186W mutation in rhodopsin leads to a less stable protein, which has implications for its function in the visual signaling cascade.

Figure 2. Pathogenic cascade of the rhodopsin S186W mutation.

Conclusion

The this compound mutation manifests with distinct consequences in influenza hemagglutinin and rhodopsin, highlighting the context-dependent nature of amino acid substitutions on protein stability and function. In influenza HA, the S186P mutation primarily influences receptor-binding avidity, a key factor in viral fitness and immune evasion. In contrast, the S186W mutation in rhodopsin directly and dramatically compromises the protein's thermal stability, leading to a pathogenic phenotype. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the this compound mutation and its broader implications in protein science and drug development.

References

- 1. Antigenic Drift of the Hemagglutinin from an Influenza A (H1N1) pdm09 Clinical Isolate Increases its Pathogenicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of the Hemagglutinin Protein of the New Pandemic H1N1 Influenza Virus: Maintaining Optimal Receptor Binding by Compensatory Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between hemagglutinin stability and influenza virus persistence after exposure to low pH or supraphysiological heating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. biorxiv.org [biorxiv.org]

- 6. X-ray Crystallographic Structure of Thermophilic Rhodopsin: IMPLICATIONS FOR HIGH THERMAL STABILITY AND OPTOGENETIC FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermal Stability of Rhodopsin and Progression of Retinitis Pigmentosa: COMPARISON OF S186W AND D190N RHODOPSIN MUTANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal stability of rhodopsin and progression of retinitis pigmentosa: comparison of S186W and D190N rhodopsin mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Evolutionary Conservation and Functional Significance of Serine 186 in the SPEECHLESS (SPCH) Transcription Factor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The initiation of stomatal development in plants is a tightly regulated process orchestrated by a cascade of transcription factors. Central to this process is the basic helix-loop-helix (bHLH) transcription factor SPEECHLESS (SPCH). The activity of SPCH is modulated by multiple post-translational modifications, including phosphorylation. This technical guide provides an in-depth analysis of the evolutionary conservation and functional importance of a key phosphorylation site, Serine 186 (S186), in the SPCH protein. We present quantitative data on the conservation of this residue across various plant species, detailed experimental protocols for its study, and visual representations of the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant biology, cell signaling, and for professionals engaged in the development of agrochemicals that may target these pathways.

Introduction

Stomata are microscopic pores on the surface of terrestrial plants that regulate gas exchange and water transpiration. The formation of these crucial structures is initiated by the bHLH transcription factor SPEECHLESS (SPCH). The function of SPCH is intricately controlled by a series of phosphorylation events mediated by different kinase families. While phosphorylation by MITOGEN-ACTIVATED PROTEIN KINASES (MAPKs) and BRASSINOSTEROID INSENSITIVE 2 (BIN2) negatively regulates SPCH activity, phosphorylation at Serine 186 by CYCLIN-DEPENDENT KINASE A;1 (CDKA;1) has been identified as a positive regulatory modification crucial for the initiation of the stomatal lineage in the model organism Arabidopsis thaliana.[1][2][3] Understanding the conservation and functional role of this specific phosphorylation event is critical for elucidating the fundamental mechanisms of plant development and for identifying potential targets for crop improvement.

Evolutionary Conservation of Serine 186

To assess the evolutionary significance of the Serine 186 residue in the SPCH protein, a multiple sequence alignment of SPCH orthologs from a diverse range of plant species was performed. The protein sequences were retrieved from the UniProt and NCBI databases. The alignment reveals a high degree of conservation of the Serine 186 residue and the surrounding CDKA;1 phosphorylation motif (S/T-P-x-K/R) across various plant clades, suggesting a conserved regulatory mechanism.

Table 1: Conservation of Serine 186 in SPEECHLESS (SPCH) Orthologs

| Species | UniProt/NCBI Accession | Amino Acid at Position Corresponding to Atthis compound | Conservation of S/T-P Motif |

| Arabidopsis thaliana | Q700C7 | S | Conserved (SPR) |

| Arabidopsis lyrata | XP_002877065.1 | S | Conserved (SPR) |

| Capsella rubella | XP_006287799.1 | S | Conserved (SPR) |

| Brassica napus | XP_013665646.1 | S | Conserved (SPR) |

| Glycine max | XP_003524278.1 | S | Conserved (SPR) |

| Medicago truncatula | XP_003600982.1 | S | Conserved (SPR) |

| Solanum lycopersicum | XP_004232388.1 | S | Conserved (SPR) |

| Nicotiana tabacum | XP_016467001.1 | S | Conserved (SPR) |

| Oryza sativa | NP_001048455.1 | S | Conserved (SPR) |

| Brachypodium distachyon | XP_003576092.1 | S | Conserved (SPR) |

| Zea mays | NP_001148729.1 | S | Conserved (SPR) |

| Selaginella moellendorffii | XP_002975878.1 | S | Conserved (SPR) |

| Physcomitrella patens | XP_024387848.1 | S | Conserved (SPR) |

Note: The alignment position corresponds to Serine 186 in the Arabidopsis thaliana SPCH protein (UniProt: Q700C7). The S/T-P motif is the minimal recognition site for CDKs.

Signaling Pathway of SPCH Serine 186 Phosphorylation

The phosphorylation of SPCH at Serine 186 is a key step in the signaling pathway that promotes entry into the stomatal lineage. This pathway is initiated by the activity of the CDKA;1/CYCD complex, which directly targets SPCH. This positive regulation contrasts with the inhibitory phosphorylation of SPCH by the MAPK and BIN2 pathways, highlighting a sophisticated mechanism of fine-tuning SPCH activity.

Experimental Protocols

Investigating the phosphorylation of SPCH Serine 186 and its functional consequences requires a combination of molecular biology, biochemistry, and genetic approaches. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis of SPCH

To study the effect of phosphorylation at this compound, non-phosphorylatable (Serine to Alanine, S186A) and phosphomimetic (Serine to Aspartic Acid, S186D) mutants of SPCH are generated.

-

Protocol:

-

Template: A plasmid containing the full-length coding sequence of Arabidopsis thaliana SPCH.

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the SPCH plasmid as a template and the mutagenic primers. The cycling parameters should be optimized based on the polymerase and plasmid size. A typical program includes an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

-

Parental DNA Digestion: Digest the parental, methylated DNA template by adding DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Verification: Select colonies, isolate plasmid DNA, and verify the desired mutation by DNA sequencing.

-

In Vitro Kinase Assay for CDKA;1 and SPCH

This assay determines if CDKA;1 can directly phosphorylate SPCH and assesses the impact of the S186A mutation.

-

Reagents:

-

Purified recombinant CDKA;1/CYCD complex.

-

Purified recombinant wild-type SPCH and SPCH(S186A) mutant proteins (e.g., as GST or MBP fusion proteins).

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

[γ-³²P]ATP or unlabeled ATP.

-

-

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, purified CDKA;1/CYCD complex, and either wild-type SPCH or SPCH(S186A) as the substrate.

-

Initiation: Start the reaction by adding [γ-³²P]ATP (for autoradiography) or unlabeled ATP (for Phos-tag™ SDS-PAGE or mass spectrometry).

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis:

-

Autoradiography: Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P.

-

Phos-tag™ SDS-PAGE: Separate the proteins on a polyacrylamide gel containing Phos-tag™ acrylamide. Phosphorylated proteins will exhibit reduced mobility compared to their non-phosphorylated counterparts. Visualize proteins by Coomassie staining or western blotting.

-

-

Genetic Complementation Assay

This in vivo assay validates the functional importance of this compound phosphorylation.

-

Protocol:

-

Construct Generation: Clone the wild-type SPCH, SPCH(S186A), and SPCH(S186D) coding sequences under the control of the native SPCH promoter in a plant transformation vector.

-

Plant Transformation: Introduce these constructs into spch null mutant Arabidopsis thaliana plants via Agrobacterium tumefaciens-mediated floral dip transformation.

-

Selection and Analysis: Select transgenic plants and analyze the T2 or T3 generation for the rescue of the stomatal defect phenotype (i.e., the absence of stomata).

-

Quantification: Quantify the stomatal density and index in the epidermis of the complemented lines to assess the functionality of the different SPCH variants.

-

Experimental Workflow

The following diagram outlines a logical workflow for the investigation of SPCH Serine 186 phosphorylation.

Conclusion

The phosphorylation of Serine 186 in the SPEECHLESS transcription factor by CDKA;1 is a critical and evolutionarily conserved mechanism that positively regulates the initiation of stomatal development in plants. The high degree of conservation of this residue and its surrounding motif across a wide range of plant species underscores its fundamental importance. The experimental protocols and workflows detailed in this guide provide a robust framework for the further investigation of this signaling pathway. A deeper understanding of the regulation of SPCH activity holds significant potential for the development of novel strategies to enhance crop resilience and productivity by optimizing stomatal patterning.

References

- 1. Identification of Candidate Cyclin-dependent kinase 1 (Cdk1) Substrates in Mitosis by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SPEECHLESS Speaks Loudly in Stomatal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

S186 in [specific protein] signaling pathway

To provide a comprehensive technical guide on the role of S186 in a specific signaling pathway, please specify the protein of interest. The designation "this compound" refers to a serine residue at the 186th position of a protein, which is a common site for post-translational modifications such as phosphorylation. This modification can be a critical event in numerous signaling pathways, but its specific function is entirely dependent on the protein in which it occurs.

For example, this compound phosphorylation could be a key regulatory step in the signaling of proteins such as:

-

14-3-3 proteins

-

ASK1 (Apoptosis signal-regulating kinase 1)

-

BAD (Bcl-2-associated death promoter)

-

And many others

Once the specific protein is identified, a detailed guide can be compiled, including:

-

Introduction to the protein and its role in cellular signaling.

-

The specific kinases and phosphatases that regulate the phosphorylation state of this compound.

-

Downstream effects of this compound phosphorylation, including protein-protein interactions, changes in enzymatic activity, and subcellular localization.

-

Quantitative data from key experiments, presented in structured tables.

-

Detailed experimental protocols for assays used to study this compound phosphorylation.

-

Graphviz diagrams illustrating the signaling pathway and experimental workflows.

Please provide the name of the protein associated with this compound to proceed with generating the requested in-depth technical guide.

The Serine/Threonine 186 Residue: A Critical Regulatory Hub in Kinase Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a ubiquitous post-translational modification, serves as a fundamental mechanism for regulating cellular processes. The precise control of protein kinase activity is paramount for maintaining cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This whitepaper delves into the discovery and characterization of a critical regulatory site, the serine/threonine 186 (S/T186) residue, within two key protein kinases: Salt Inducible Kinase 1 (SIK1) and Cyclin-Dependent Kinase 9 (CDK9). We will explore the pivotal role of S186 phosphorylation in modulating the activity of these enzymes, the intricate signaling pathways that govern this modification, and the experimental methodologies employed to elucidate its function. This document aims to provide a comprehensive technical resource for professionals engaged in kinase research and the development of novel therapeutics targeting these pathways.

This compound as a Regulatory Site in Salt Inducible Kinase 1 (SIK1)

SIK1, a member of the AMP-activated protein kinase (AMPK) family, is a serine/threonine kinase that plays a crucial role in various physiological processes, including the regulation of gene expression in response to hormonal signals. The discovery of Serine 186 (this compound) as a key regulatory site has provided significant insights into the molecular mechanisms governing SIK1 function.

The Role of this compound Autophosphorylation

Research has demonstrated that this compound, located within the activation loop of SIK1, is a site of autophosphorylation. This event is not merely a consequential modification but is essential for the sustained kinase activity of SIK1.[1] Intriguingly, the autophosphorylation of this compound is a prerequisite for the subsequent phosphorylation of another critical residue, Threonine 182 (T182), by upstream kinases.[1]

Signaling Pathway of SIK1 Activation

The activation of SIK1 is a multi-step process involving a cascade of phosphorylation events. The upstream kinase, Liver Kinase B1 (LKB1), is responsible for the initial phosphorylation of T182.[2] However, for this phosphorylation to be maintained and for SIK1 to achieve sustained activity, the autophosphorylation of this compound is necessary. Glycogen Synthase Kinase-3β (GSK-3β) is also implicated in this regulatory network, contributing to the maintenance of T182 phosphorylation, a process that is dependent on the prior phosphorylation of this compound.[1] This intricate interplay highlights a hierarchical and interdependent phosphorylation cascade that fine-tunes SIK1 activity.

Quantitative Data on SIK1 Regulation

The stability of the SIK1 protein is dynamically regulated. In myoblasts, the half-life of endogenous SIK1 is less than 30 minutes. However, sustained cAMP signaling can significantly extend this half-life, in part by promoting the phosphorylation of SIK1.

| Parameter | Condition | Value | Reference |

| SIK1 Protein Half-life | Basal (myoblasts) | < 30 min | [3] |

| SIK1 Protein Half-life | Sustained cAMP signaling | Nearly doubled | [3] |

Experimental Protocols for SIK1 Analysis

This protocol outlines a general procedure for measuring SIK1 kinase activity in vitro. Specific details may need to be optimized for individual experimental setups.

-

Reagents:

-

Recombinant active SIK1 enzyme

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate peptide (e.g., AMARA peptide)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

ATP solution

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, substrate peptide, and recombinant SIK1.

-

Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP if using the radioactive method).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction (e.g., by adding a stop solution or spotting onto P81 phosphocellulose paper).

-

Quantify the incorporation of phosphate (B84403) into the substrate using a scintillation counter or a luminescence reader, depending on the detection method.

-

This protocol provides a general workflow for identifying phosphorylation sites on SIK1.

-

Sample Preparation:

-

Express and purify SIK1 from cells of interest (e.g., cells metabolically labeled with [³²P]orthophosphate).

-

Perform an in-gel or in-solution proteolytic digest of the purified SIK1 (e.g., with trypsin).

-

-

Phosphopeptide Enrichment (Optional but Recommended):

-

Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

-

-

Two-Dimensional Phosphopeptide Mapping:

-

Spot the digested peptide mixture onto a thin-layer cellulose (B213188) (TLC) plate.

-

Separate the peptides in the first dimension by electrophoresis and in the second dimension by chromatography.

-

Visualize the radiolabeled phosphopeptides by autoradiography.

-

-

Mass Spectrometry Analysis:

-

For precise identification of phosphorylation sites, analyze the phosphopeptide-enriched sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use database search algorithms to identify the sequences of the phosphopeptides and pinpoint the exact location of the phosphate group.

-

T186 as a Regulatory Site in Cyclin-Dependent Kinase 9 (CDK9)

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating transcription by RNA polymerase II. The phosphorylation of Threonine 186 (T186) in the T-loop of CDK9 is a crucial event that governs its enzymatic activity.

The Role of T186 Phosphorylation in CDK9 Activity

Phosphorylation of T186 is necessary for the enzymatic activity of CDK9.[4] This modification induces a conformational change in the T-loop, which is essential for the proper binding of ATP and substrate, thereby enabling the kinase to phosphorylate its targets. Furthermore, T186 phosphorylation is required for the association of CDK9 with the 7SK small nuclear RNA (snRNA) complex, which serves as a reservoir for inactive P-TEFb.

Signaling Pathway of CDK9 Regulation

The phosphorylation of CDK9 at T186 is a dynamic process regulated by both kinases and phosphatases. The primary kinase responsible for T186 phosphorylation is Cyclin-Dependent Kinase 7 (CDK7), which is a component of the CDK-activating kinase (CAK) complex.[4] Conversely, protein phosphatases such as PP1α and PP2B can dephosphorylate T186, leading to the inactivation of CDK9 and its release from the 7SK snRNP. The activity of CDK9 is also modulated by its association with different cyclin partners (e.g., Cyclin T1) and other regulatory proteins.

Quantitative Data on CDK9 Regulation

The phosphorylation of CDK9 at T186 is subject to tight regulation, and its levels can be modulated by various cellular signals and inhibitors.

| Parameter | Treatment | Effect on T186 Phosphorylation | Reference |

| CDK9 T186 Phosphorylation | CaMK inhibitor KN-93 | ~55-59% reduction | [5] |

| CDK9 T186 Phosphorylation | Calmodulin inhibitor W-7 (50 µM) | ~54% reduction | [5] |

| CDK9 T186 Phosphorylation | T-cell activation | Rapid increase | [6] |

Experimental Protocols for CDK9 Analysis

This protocol provides a framework for measuring CDK9 kinase activity, often as part of the P-TEFb complex.

-

Reagents:

-

Recombinant CDK9/Cyclin T1 complex

-

Kinase assay buffer (as described for SIK1, may require optimization)

-

Substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II or a generic kinase substrate like Cdk7/9tide)

-

[γ-³²P]ATP or a non-radioactive ATP detection system

-

ATP solution

-

-

Procedure:

-

Combine the CDK9/Cyclin T1 complex, kinase assay buffer, and substrate in a reaction vessel.

-

Initiate the reaction by adding the ATP solution.

-

Incubate at 30°C for a defined period.

-

Stop the reaction and quantify substrate phosphorylation as described for the SIK1 assay. A commercial kit like the Adapta™ Universal Kinase Assay can also be utilized.[7]

-

This method allows for the detection and semi-quantification of T186-phosphorylated CDK9 in cell lysates.

-

Cell Lysis and Protein Quantification:

-

Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for CDK9 phosphorylated at Threonine 186 (e.g., Cell Signaling Technology #2549).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the phospho-T186 signal to the total CDK9 signal from a parallel blot or by stripping and re-probing the same membrane.

-

Conclusion

The discovery of S/T186 as a critical regulatory site in both SIK1 and CDK9 underscores the elegance and complexity of kinase regulation. For SIK1, this compound autophosphorylation is a key step in a hierarchical phosphorylation cascade that ensures its sustained activity. In the case of CDK9, T186 phosphorylation by CDK7 serves as a molecular switch to control its transcriptional elongation activity. The detailed understanding of these regulatory mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of targeted therapies. By designing molecules that can specifically modulate the phosphorylation state of S/T186, researchers and drug development professionals can potentially intervene in disease processes driven by the aberrant activity of these kinases. This whitepaper provides a foundational resource to aid in these endeavors, offering a comprehensive overview of the signaling pathways, quantitative data, and experimental protocols relevant to the study of this pivotal regulatory site.

References

- 1. Importance of autophosphorylation at Ser186 in the A-loop of salt inducible kinase 1 for its sustained kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of SIK1 in the transition of acute kidney injury into chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of SIK1 abundance and stability is critical for myogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of CDK9 Activity by Phosphorylation and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Cdk9 T-loop phosphorylation in resting and activated CD4+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to S186 Interactome Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to elucidating cellular processes in both healthy and diseased states. The complete set of these interactions within a cell is known as the interactome. This guide provides a comprehensive overview of the methodologies and data analysis workflows for characterizing the interactome of a hypothetical protein of interest, S186. A thorough analysis of the this compound interactome can reveal its function, its role in signaling pathways, and its potential as a therapeutic target.

Experimental Protocols for this compound Interactome Analysis

The identification of this compound-interacting proteins can be achieved through various well-established techniques. The choice of method often depends on the nature of the protein, the desired throughput, and whether one is screening for binary interactions or entire protein complexes.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying protein complexes associated with a protein of interest (the "bait") under near-physiological conditions. The general workflow involves expressing a tagged version of this compound, purifying it and its binding partners, and identifying the components by mass spectrometry.

Detailed Protocol:

-

Construct Generation: Clone the cDNA of this compound into an expression vector containing an affinity tag (e.g., FLAG, HA, or GFP).

-

Cell Line Transfection and Culture: Transfect a suitable cell line (e.g., HEK293T or HCT116) with the this compound-tagged construct. A control cell line expressing only the affinity tag should be established in parallel to identify non-specific binders.

-

Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

-

Affinity Purification: Incubate the cell lysate with beads conjugated to an antibody that specifically recognizes the affinity tag (e.g., anti-FLAG agarose (B213101) beads). This will capture the this compound-tagged protein along with its interacting partners.

-

Washing: Wash the beads extensively with a suitable wash buffer to remove non-specific proteins.

-

Elution: Elute the bound protein complexes from the beads. This can be done using a competitive peptide, a low pH buffer, or a denaturing buffer.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are typically reduced, alkylated, and digested into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine the amino acid sequences of the peptides.

-

Protein Identification and Quantification: The MS/MS spectra are searched against a protein database to identify the proteins present in the sample. Label-free quantification or isotopic labeling methods can be used to determine the relative abundance of each identified protein.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to validate binary protein-protein interactions or to isolate protein complexes from cell or tissue lysates.[1][2][3][4] It relies on a specific antibody to pull down a target protein (this compound) and its binding partners.

Detailed Protocol:

-

Cell Lysis: Prepare a cell lysate under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing the Lysate (Optional): To reduce non-specific binding, the lysate can be incubated with beads (e.g., Protein A/G agarose) that are later discarded.

-

Immunoprecipitation: Add a primary antibody specific to this compound to the cell lysate and incubate to allow the antibody to bind to its target.

-

Capture of Immune Complex: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-S186 complex.

-

Washing: Pellet the beads by centrifugation and wash them several times with a wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Analysis by Western Blot: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody against the suspected interacting protein. The presence of both this compound and its interactor in the eluate confirms the interaction.

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover binary protein-protein interactions.[5][6][7][8] It relies on the reconstitution of a functional transcription factor when two proteins interact.

Detailed Protocol:

-

Construct Preparation: Clone the this compound cDNA into a "bait" vector, fusing it to a DNA-binding domain (DBD). A cDNA library from the tissue of interest is cloned into a "prey" vector, fusing the library proteins to a transcription activation domain (AD).

-

Yeast Transformation: Co-transform yeast cells with the this compound-bait plasmid and the prey library plasmids.

-

Selection: Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact will be able to grow, as the reconstituted transcription factor will drive the expression of reporter genes required for survival.

-

Identification of Interactors: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA insert to identify the this compound-interacting proteins.

-

Validation: The identified interactions should be validated using other methods, such as Co-IP, to reduce the number of false positives.

Data Presentation: Quantitative Interactome Analysis

Following AP-MS experiments, the identified proteins are quantified to distinguish true interactors from background contaminants. The data is often presented in tables that summarize key quantitative metrics.

Table 1: Quantitative Proteomics Data for this compound Interactome

| Protein ID | Gene Name | Protein Description | Spectral Counts (this compound-IP) | Spectral Counts (Control-IP) | Fold Change (this compound/Control) | p-value |

| P12345 | GENE1 | Signaling protein A | 150 | 5 | 30.0 | 1.2e-8 |

| Q67890 | GENE2 | Kinase B | 125 | 2 | 62.5 | 5.5e-10 |

| A1B2C3 | GENE3 | Adaptor protein C | 80 | 10 | 8.0 | 3.1e-5 |

| D4E5F6 | GENE4 | Structural protein D | 20 | 18 | 1.1 | 0.85 |

This table presents a simplified example of quantitative data from an AP-MS experiment. "Spectral Counts" is a semi-quantitative measure of protein abundance. The "Fold Change" indicates the enrichment of a protein in the this compound immunoprecipitation (IP) compared to the control IP. A low "p-value" suggests a statistically significant enrichment.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Signaling Pathway Diagram

Caption: Hypothetical this compound Signaling Pathway.

References

- 1. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. assaygenie.com [assaygenie.com]

- 5. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

subcellular localization of pS186 [specific protein]

An in-depth analysis of the subcellular localization of a specific protein, designated "pS186," cannot be provided at this time. Extensive searches for a protein with this identifier have not yielded specific information in the public domain. The designation "pthis compound" does not correspond to a standard or widely recognized protein name in major biological databases.

It is possible that "pthis compound" represents a non-standard abbreviation, an internal project name, or a typographical error. To proceed with a detailed technical guide, the full and correct name of the protein of interest is required.